4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)-
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Overview
Description
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isothiazole ring, a carboxamide group, a cyclohexylmethoxy moiety, and a pyridinylamino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- typically involves multiple steps, starting with the preparation of the isothiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions, including the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolecarboxamide, 3-(methoxy)-5-(2-pyridinylamino)-: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(amino)-: Lacks the pyridinyl group, which may influence its binding affinity to molecular targets.
Uniqueness
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in multiple scientific disciplines.
Properties
CAS No. |
651305-35-0 |
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Molecular Formula |
C16H20N4O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)-5-(pyridin-2-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O2S/c17-14(21)13-15(22-10-11-6-2-1-3-7-11)20-23-16(13)19-12-8-4-5-9-18-12/h4-5,8-9,11H,1-3,6-7,10H2,(H2,17,21)(H,18,19) |
InChI Key |
JZOYEZMZLSAPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=CC=CC=N3 |
Origin of Product |
United States |
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